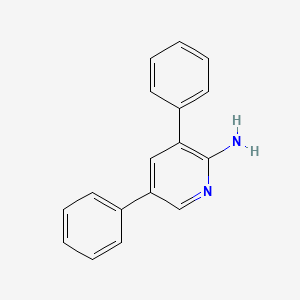

2-Amino-3,5-diphenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-diphenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHSUJBAQQTWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468775 | |

| Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726138-31-4 | |

| Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-diphenylpyridine

Abstract: This document provides a comprehensive, in-depth guide for the synthesis and characterization of 2-Amino-3,5-diphenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed narrative that combines established protocols with expert insights into the underlying chemical principles. We will explore an efficient one-pot synthetic strategy, outline a robust purification methodology, and detail a full suite of characterization techniques.

Introduction and Strategic Overview

This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs. The specific substitution pattern of an amino group at the 2-position and phenyl groups at the 3- and 5-positions creates a molecule with unique electronic and steric properties, making it a valuable building block for creating novel ligands, catalysts, and biologically active agents.

The synthesis of such polysubstituted pyridines can be complex. Traditional methods often require multiple steps, harsh reaction conditions, and result in modest yields.[1] Modern synthetic chemistry, however, favors multicomponent, one-pot reactions that are efficient, cost-effective, and environmentally benign.[1][2] For this guide, we will focus on a robust and widely applicable one-pot cyclocondensation reaction.

Chosen Synthetic Rationale: The selected method involves the reaction of 1,3-diphenyl-2-propen-1-one (chalcone), malononitrile, and a source of ammonia (ammonium acetate). This approach is a modification of well-established pyridine syntheses, such as the Hantzsch synthesis, and offers several advantages:[1]

-

High Atom Economy: Most atoms from the starting materials are incorporated into the final product.[1]

-

Operational Simplicity: A one-pot reaction minimizes intermediate isolation and purification steps, saving time and resources.

-

Versatility: The methodology can be adapted to create a library of substituted pyridines by varying the initial chalcone and active methylene compounds.

Synthesis Workflow and Experimental Protocol

The synthesis proceeds via a cascade of reactions beginning with a Michael addition, followed by cyclization and aromatization to form the stable pyridine ring.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 2-Amino-3,5-diphenylpyridine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-3,5-diphenylpyridine is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application in rational drug design and the development of novel materials. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this molecule. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols, in-depth data interpretation, and a discussion of the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Overview

This compound possesses a pyridine core substituted with an amino group at the C2 position and two phenyl rings at the C3 and C5 positions. The amino group acts as a strong electron-donating group, significantly influencing the electron density distribution within the pyridine ring. The spatial orientation of the phenyl groups relative to the pyridine core is a key determinant of the molecule's overall conformation and its interaction with biological targets.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is expected to be complex in the aromatic region (7.0-8.5 ppm) due to the presence of two distinct phenyl rings and two pyridine protons. The amino protons (NH₂) typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it slows down the proton exchange with residual water, resulting in sharper NH₂ signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for resolving the complex multiplets in the aromatic region.[1][2]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually.

Data Interpretation and Expected Chemical Shifts

The predicted ¹H NMR spectral data are summarized below. Chemical shifts are influenced by the electron-donating amino group and the anisotropic effects of the phenyl rings.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Notes |

| H4, H6 (Pyridine) | 7.5 - 8.5 | Doublet, Doublet | J ≈ 2-3 Hz | The two pyridine protons will appear as distinct doublets due to meta-coupling. H6 is typically downfield from H4. |

| Phenyl Protons | 7.2 - 7.8 | Multiplet | - | Protons from the two phenyl rings will overlap, creating a complex multiplet. Protons ortho to the pyridine ring may be shifted due to steric interactions. |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - | This signal is exchangeable with D₂O. Its broadness is due to quadrupolar relaxation and chemical exchange.[3] |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The pyridine carbons will show characteristic shifts, with C2 being significantly shielded by the attached amino group. Carbons bearing a phenyl group (C3 and C5) will also be readily identifiable.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (at ~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. Trustworthiness: A sufficient relaxation delay is critical for accurate integration of quaternary carbons, although quantitative analysis is not the primary goal here.

-

Number of Scans: 512-2048, as the ¹³C nucleus has a low natural abundance.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, typically with a larger line broadening (1-2 Hz).

Data Interpretation and Expected Chemical Shifts

| Carbon Assignment | Expected δ (ppm) | Notes |

| C2 (Pyridine-NH₂) | 158 - 162 | Strongly shielded by the amino group. |

| C4 (Pyridine) | 135 - 140 | Expected to be the most deshielded pyridine CH carbon. |

| C6 (Pyridine) | 145 - 150 | Deshielded due to proximity to the ring nitrogen. |

| C3, C5 (Pyridine-Ph) | 120 - 130 | Chemical shifts for carbons bearing the phenyl substituents. |

| C-ipso (Phenyl) | 138 - 142 | Quaternary carbons of the phenyl rings attached to the pyridine. |

| C-ortho, C-meta, C-para (Phenyl) | 125 - 130 | Signals for the CH carbons of the two phenyl rings, likely overlapping.[4] |

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an excellent technique for identifying key functional groups. For this molecule, the most diagnostic signals will be the N-H stretching vibrations from the primary amine and the various C=C and C=N stretching vibrations from the aromatic rings.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal. Trustworthiness: This step is crucial to subtract atmospheric CO₂ and H₂O absorptions from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction.

Data Interpretation and Characteristic Frequencies

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂).[5][6] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the pyridine and phenyl rings. |

| 1640 - 1600 | N-H Scissoring (Bending) | Strong | Confirms the presence of the amino group.[5] |

| 1600 - 1450 | C=C and C=N Ring Stretching | Strong-Medium | A series of sharp bands characteristic of the pyridine and phenyl aromatic systems. |

| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bending | Strong | Strong absorptions indicative of mono-substituted phenyl rings. |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that often results in extensive fragmentation, offering valuable structural clues. The molecular ion (M⁺) peak should be prominent, corresponding to the exact mass of the molecule.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (DIP) or by injection of a dilute solution if coupled to a Gas Chromatograph (GC).[7]

-

Instrumentation: Utilize a mass spectrometer capable of Electron Ionization, such as a single quadrupole or ion trap instrument.

-

Acquisition Parameters:

-

Ionization Energy: Standard 70 eV. Causality: This energy is high enough to cause reproducible fragmentation patterns, creating a characteristic "fingerprint" for the compound.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the molecular ion peak (M⁺). Analyze the major fragment ions and propose logical fragmentation pathways to support the structure.

Data Interpretation and Plausible Fragmentation Pathway

The molecular weight of this compound (C₁₇H₁₄N₂) is 246.31 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 246.1157.

Key Expected Fragments:

-

[M]⁺ (m/z 246): The molecular ion.

-

[M-1]⁺ (m/z 245): Loss of a hydrogen atom, often from the amino group or phenyl ring, leading to a stabilized radical cation.

-

[M-28]⁺ (m/z 218): Potential loss of HCN from the pyridine ring following rearrangement.

-

[C₆H₅]⁺ (m/z 77): The phenyl cation, a very common fragment for phenyl-substituted compounds.

Figure 2: A simplified, plausible fragmentation pathway for this compound in EI-MS.

Summary and Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the comprehensive characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's complex structure. This guide provides the foundational protocols and interpretive knowledge necessary for researchers to confidently identify and utilize this important chemical entity in their work.

References

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Retrieved from [Link]

-

Scirp.org. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

National Institutes of Health. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 2-Amino-3,5-diphenylpyridine: From Synthesis to Supramolecular Architecture

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 2-Amino-3,5-diphenylpyridine. This pyridine derivative, with its potential applications in medicinal chemistry, warrants a thorough understanding of its three-dimensional structure to elucidate structure-activity relationships (SAR) and guide rational drug design.

Introduction: The Significance of Structural Elucidation

The spatial arrangement of atoms within a molecule and the intermolecular interactions in its crystalline state are fundamental to its physicochemical properties, including solubility, stability, and bioavailability. For pharmacologically active compounds like this compound, a detailed crystal structure analysis provides invaluable insights into its potential binding modes with biological targets. The presence of a flexible aminopyridine core functionalized with two phenyl rings suggests a propensity for various non-covalent interactions, which are critical for molecular recognition processes in biological systems. This guide will walk through the essential steps, from obtaining suitable single crystals to the detailed analysis of the resulting crystal structure.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

While various synthetic routes to substituted pyridines exist, a common approach involves a multi-component reaction, such as the Hantzsch pyridine synthesis or variations thereof. For this compound, a plausible route could involve the condensation of a β-ketoester, an aldehyde, and an ammonia source, followed by aromatization. The precise conditions, including solvent, temperature, and catalysts, would need to be optimized to achieve a high yield and purity of the final product.

Crystallization Methodologies

Obtaining diffraction-quality crystals is often the most challenging step. The choice of crystallization technique is critical and often requires screening of various conditions.

Experimental Protocol: Slow Evaporation Technique

-

Solvent Selection: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). A suitable solvent is one in which the compound has moderate solubility at room temperature or elevated temperatures.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.

-

Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free crystallization vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

Other techniques such as vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization can also be employed and systematically screened to find the optimal conditions for crystal growth[1].

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[2].

Data Collection

Experimental Protocol: SCXRD Data Acquisition

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil)[1].

-

Data Collection: The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage[1]. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are recorded as the crystal is rotated through a range of angles[1].

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure. Specialized software such as SHELXS and SHELXL are commonly used for structure solution and refinement.

Analysis of the Crystal Structure of this compound: A Predictive Approach

While a specific published crystal structure for this compound was not identified in the initial search, we can predict its key structural features based on the analysis of similar aminopyridine derivatives found in the Cambridge Structural Database (CSD)[3][4][5][6].

Molecular Geometry

The core of the molecule will consist of a pyridine ring, which is expected to be largely planar. The two phenyl rings will be attached at the 3 and 5 positions. Due to steric hindrance, it is anticipated that the phenyl rings will be twisted out of the plane of the pyridine ring. The dihedral angles between the pyridine ring and the two phenyl rings will be a key structural parameter. The amino group at the 2-position will also have a specific orientation relative to the pyridine ring.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Significance |

| Pyridine Ring Planarity | Near Planar | The aromatic nature of the ring dictates its planarity. |

| C-N-C (Pyridine) Bond Angle | ~117-120° | Typical for sp² hybridized nitrogen in an aromatic ring. |

| C-C (Pyridine-Phenyl) Bond Length | ~1.48-1.50 Å | Single bond character between two sp² hybridized carbons. |

| Dihedral Angle (Pyridine-Phenyl 1) | 30-60° | Influences the overall shape and potential for intermolecular interactions. |

| Dihedral Angle (Pyridine-Phenyl 2) | 30-60° | Affects the molecule's ability to pack efficiently in the crystal lattice. |

| C-NH₂ Bond Length | ~1.36-1.38 Å | Partial double bond character due to resonance with the pyridine ring. |

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of this compound will be governed by a network of intermolecular interactions. Based on studies of other aminopyridines, the following interactions are expected to be prominent[7][8][9][10]:

-

N-H···N Hydrogen Bonds: The amino group is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This is expected to be a primary and strong interaction, often leading to the formation of dimers or chains[7][11].

-

π-π Stacking Interactions: The presence of three aromatic rings (one pyridine and two phenyl) provides ample opportunity for π-π stacking interactions, which will play a significant role in the overall crystal packing.

-

C-H···π Interactions: The hydrogen atoms on the phenyl rings can act as weak hydrogen bond donors to the π-systems of adjacent aromatic rings.

-

van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

The interplay of these interactions will define the supramolecular architecture of the crystal. Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts[12][13].

Diagram 1: Predicted Supramolecular Synthon

Caption: Predicted N-H···N hydrogen bonding between two molecules of this compound.

Structure-Property Relationships and Implications for Drug Development

A detailed understanding of the crystal structure of this compound can inform several aspects of drug development:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have significant implications for its physical properties. Crystal structure analysis can help identify and characterize different polymorphs.

-

Co-crystallization: The hydrogen bonding capabilities of the amino and pyridine groups make this compound a good candidate for co-crystal formation with other molecules, which can be used to modify its physicochemical properties[10][14][15].

-

Rational Drug Design: The three-dimensional structure provides a template for designing analogues with improved binding affinity and selectivity for a biological target. The identified intermolecular interaction motifs can be mimicked in the design of new ligands.

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its chemical nature and potential as a pharmaceutical agent. This guide has outlined the key experimental procedures and analytical considerations, from synthesis and crystallization to the detailed interpretation of the crystal structure. While a published structure for this specific molecule is not yet available, the principles and predictive analysis presented here provide a robust framework for any researcher embarking on the structural elucidation of this and related compounds. The insights gained from such studies are essential for advancing the fields of medicinal chemistry and materials science.

References

-

Barykina, D. S., et al. (2020). Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. Structural Chemistry, 32, 235–257. Available at: [Link]

-

El-Ghezal, N., et al. (2020). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 25(23), 5673. Available at: [Link]

-

Mamedov, I. G., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1030–1037. Available at: [Link]

-

ResearchGate. (n.d.). Intermolecular interactions between molecules of 4-aminopyridine. Available at: [Link]

-

Wagner, F. E., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(12), 4879. Available at: [Link]

-

Cetina, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1083, 269-277. Available at: [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Available at: [Link]

-

ResearchGate. (n.d.). A part of the crystal structure of (I), showing the intermolecular interactions as dashed lines. Available at: [Link]

-

Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 164–170. Available at: [Link]

-

ResearchGate. (2025). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Available at: [Link]

-

ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. Available at: [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

-

Mohamed, S. K., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1532. Available at: [Link]

-

Sharma, R., et al. (2014). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Crystallography Reports, 59(7), 1144-1148. Available at: [Link]

-

Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Available at: [Link]

-

Velmurugan, V., et al. (2018). Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. Asian Journal of Chemistry, 30(8), 1731-1738. Available at: [Link]

-

CCDC. (n.d.). Search - Access Structures. Available at: [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

-

Singaram, B., et al. (2017). 4-Amino-3,5-dichloropyridine. IUCrData, 2(1), x161993. Available at: [Link]

-

Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2-Amino-5-phenylpyridine (HMDB0029747). Available at: [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Amino-3,5-diphenylpyridine

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Amino-3,5-diphenylpyridine, a pyridine derivative of interest in medicinal chemistry. Pyridine scaffolds are integral to numerous therapeutic agents, and understanding their electronic structure is paramount for rational drug design.[1][2] This document outlines a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecular geometry, electronic properties, and reactivity of the title compound. We delve into the causality behind methodological choices, from the selection of the B3LYP functional and 6-311++G(d,p) basis set to the application of advanced analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) theory. The insights gleaned from these calculations are directly correlated with their implications for drug development, offering a bridge between theoretical chemistry and practical application for researchers, scientists, and drug development professionals.

Introduction

The Significance of this compound in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its derivatives, such as this compound, are of significant interest due to their potential as versatile building blocks for novel therapeutic agents. The amino group and the phenyl substituents on the pyridine core offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The unique electronic characteristics imparted by the nitrogen heteroatom make pyridine derivatives valuable frameworks in the design of targeted therapies.[1]

The Role of In Silico Quantum Chemical Calculations in Modern Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery, providing a theoretical lens to examine molecular structure and reactivity at the subatomic level.[3] These in silico methods allow for the prediction of a wide range of molecular properties, including geometry, electronic structure, and spectroscopic characteristics, with a high degree of accuracy.[1] By elucidating structure-activity relationships (SAR), quantum mechanics aids in the rational design and optimization of drug candidates, ultimately accelerating the development pipeline and reducing costs.[1][4]

Objectives of This Guide

This guide aims to provide a detailed, step-by-step protocol for performing and interpreting quantum chemical calculations on this compound. The focus is not merely on the procedural aspects but on the scientific rationale behind each computational step. By the end of this guide, the reader will be equipped to:

-

Perform reliable DFT calculations to predict the molecular properties of this compound.

-

Interpret the results of these calculations to gain insights into the molecule's reactivity and potential as a drug scaffold.

-

Apply these computational insights to inform the design of novel pyridine-based therapeutic agents.

Theoretical Background

Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method that has gained widespread use due to its favorable balance of computational cost and accuracy.[1][5] Unlike wavefunction-based methods, DFT calculates the electronic energy of a molecule based on its electron density. This approach significantly reduces the computational expense, making it feasible to study larger and more complex molecules relevant to drug discovery.

Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

The selection of an appropriate functional and basis set is critical for obtaining accurate results. For organic molecules containing heteroatoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted and robust choice.[6] It combines the strengths of both Hartree-Fock theory and DFT.

The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a high degree of flexibility for describing the spatial distribution of electrons.[7] The inclusion of diffuse functions ("++") is crucial for accurately modeling systems with lone pairs and for calculating properties related to electron affinity.[7] The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[6] This combination of functional and basis set has been shown to yield reliable geometries and electronic properties for a wide range of organic molecules.[8][9]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a program such as Gaussian.

Molecular Structure Input and Pre-optimization

-

Construct the 3D structure of this compound using a molecular building software (e.g., GaussView, Avogadro).

-

Perform an initial, lower-level molecular mechanics optimization to obtain a reasonable starting geometry. This step helps to remove any steric clashes and ensures a good starting point for the more computationally intensive quantum mechanical calculations.

Geometry Optimization

-

Set up the DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.[1] This process systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is located.

Frequency Analysis for Thermodynamic Properties and Stability Verification

-

Following a successful geometry optimization, perform a frequency calculation at the same level of theory.[1][10]

-

Verify the nature of the stationary point . The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[11] The presence of one imaginary frequency indicates a transition state.[11]

-

The frequency calculation also provides valuable thermodynamic data , such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.[10]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

-

From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

-

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[12] The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[13] A smaller gap generally indicates higher reactivity.[4]

Molecular Electrostatic Potential (MEP) Mapping

-

Generate a Molecular Electrostatic Potential (MEP) map . This provides a visual representation of the charge distribution around the molecule.[14]

-

The MEP map is color-coded to indicate electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions.[15] This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding.[14][16]

Natural Bond Orbital (NBO) Analysis

-

Perform a Natural Bond Orbital (NBO) analysis to gain a deeper understanding of the bonding and electronic structure.[17]

-

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the chemist's Lewis structure intuition.[18] This analysis provides insights into hyperconjugative interactions, charge delocalization, and the stability of the molecule.[17][19]

Software and Computational Details

All calculations should be performed using a reputable quantum chemistry software package like Gaussian, ORCA, or Q-Chem. The specific keywords for each calculation will vary depending on the software used.

Caption: A generalized workflow for quantum chemical calculations.

Results and Discussion: Interpreting the Data

Optimized Molecular Geometry

The geometry optimization will provide the most stable 3D structure of this compound. Key bond lengths and angles should be tabulated and compared with experimental data if available. Deviations from idealized geometries can provide insights into steric strain and electronic effects.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Angle (°) |

| C-N (Pyridine Ring) | Calculated Value | Calculated Value |

| C-C (Pyridine Ring) | Calculated Value | Calculated Value |

| C-N (Amino Group) | Calculated Value | Calculated Value |

| C-C (Pyridine-Phenyl) | Calculated Value | Calculated Value |

(Note: The table should be populated with the actual calculated values from the optimization.)

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.[11] The absence of imaginary frequencies in the output confirms that the optimized geometry is a true minimum on the potential energy surface.[11] It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors may be applied for better agreement.[20]

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution of these orbitals provides information about the reactive sites of the molecule. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, will be distributed over the electron-deficient regions of the molecule, highlighting potential sites for nucleophilic attack.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

(Note: The table should be populated with the actual calculated values.)

MEP Analysis and Prediction of Electrophilic/Nucleophilic Sites

The MEP map will visually confirm the predictions from the HOMO-LUMO analysis. The most negative potential (red/yellow regions) will likely be located around the nitrogen atom of the pyridine ring and the amino group, indicating these as the most probable sites for electrophilic attack and hydrogen bond acceptance.[15] The hydrogen atoms of the amino group and the phenyl rings will exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rowansci.substack.com [rowansci.substack.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 11. atomistica.online [atomistica.online]

- 12. researchgate.net [researchgate.net]

- 13. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Natural Bond Orbital Analysis - CD ComputaBio [computabio.com]

- 18. NBO [cup.uni-muenchen.de]

- 19. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Thermochemical Characterization of 2-Amino-3,5-diphenylpyridine

Foreword: Bridging Molecular Structure and Thermodynamic Stability

In the landscape of drug discovery and materials science, 2-amino-3,5-diphenylpyridine stands as a molecule of significant interest. Its pyridine core, adorned with both amino and phenyl functionalities, imparts a unique combination of structural rigidity, hydrogen bonding capability, and aromatic interactions. These features are pivotal in its potential applications, ranging from novel therapeutics to advanced organic materials. However, to truly harness its potential, a fundamental understanding of its energetic landscape is paramount. This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermochemical properties of this compound. By elucidating its thermodynamic stability, we can unlock critical insights into its reactivity, phase behavior, and ultimately, its function. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind them.

The Significance of Thermochemical Data

The thermochemical properties of a compound, such as its enthalpy of formation, combustion, and sublimation, are not mere academic data points. They are the quantitative descriptors of its energetic content and stability. For a molecule like this compound, this data is critical for:

-

Drug Development: Understanding the energetic stability of different polymorphic forms can inform formulation strategies and predict shelf-life. The energy of intermolecular interactions, reflected in the enthalpy of sublimation, is crucial for predicting solubility and bioavailability.

-

Materials Science: For applications in organic electronics or polymer chemistry, the enthalpy of formation provides a measure of the compound's intrinsic stability, guiding the design of more robust and reliable materials.

-

Synthetic Chemistry: Knowledge of reaction enthalpies allows for the optimization of synthetic routes, improving yields and ensuring process safety.

This guide will detail the established methodologies to acquire this vital information, ensuring both scientific rigor and practical applicability.

Experimental Determination of Thermochemical Properties

A robust experimental investigation is the cornerstone of accurate thermochemical characterization. The following protocols are designed to be self-validating, providing a clear and reliable path to obtaining high-quality data.

Enthalpy of Combustion and Formation in the Condensed Phase

The standard molar enthalpy of formation in the crystalline phase (ΔfHm°(cr)) is a primary thermochemical property. It is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcHm°).

Methodology: Static Bomb Combustion Calorimetry

Static bomb calorimetry is a precise technique used to measure the heat released during the complete combustion of a substance in a constant-volume environment.[1]

Experimental Protocol:

-

Sample Preparation: A pellet of highly purified this compound (mass accurately determined) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A known length of iron fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until the system reaches a final, stable temperature.[1]

-

Analysis of Combustion Products: After the experiment, the bomb is depressurized, and the gaseous products are analyzed for carbon dioxide content to ensure complete combustion. The amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen is also quantified.[1]

-

Calculation: The standard molar energy of combustion (ΔcUm°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid.[1][2] The standard molar enthalpy of combustion is then derived from the standard molar energy of combustion.

Causality Behind Experimental Choices:

-

High-Purity Oxygen: Ensures complete and rapid combustion of the organic compound to well-defined products (CO₂, H₂O, N₂).

-

Standard Substance Calibration: The use of a certified standard like benzoic acid is crucial for accurately determining the energy equivalent of the calorimeter, which is a critical parameter in the calculations.[3]

-

Product Analysis: Quantifying the CO₂ and nitric acid formed validates the completeness of the reaction and allows for necessary corrections, enhancing the accuracy of the final enthalpy value.[1]

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubHm°) is the energy required to transition one mole of a substance from the solid to the gaseous state.[4] It provides a direct measure of the intermolecular forces in the crystal lattice.

Methodology: Calvet Microcalorimetry or Knudsen Effusion Method

For compounds like this compound, which are expected to be solid at room temperature with low volatility, Calvet microcalorimetry is a suitable technique.[5][6] An alternative is the Knudsen effusion method, which measures vapor pressure as a function of temperature.[7]

Experimental Protocol (Calvet Microcalorimetry):

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a sample cell.

-

Isothermal Measurement: The sample cell and a reference cell are placed in the Calvet microcalorimeter, which maintains a highly stable temperature.

-

Sublimation Induction: A stream of inert gas (e.g., nitrogen) is passed over the sample to induce sublimation.

-

Heat Flow Detection: The heat absorbed during the endothermic sublimation process is detected by a series of thermocouples surrounding the sample cell. This generates a heat flow signal that is proportional to the rate of sublimation.

-

Data Integration: The total heat absorbed is determined by integrating the heat flow signal over time until the sample is completely sublimated.

-

Calculation: The molar enthalpy of sublimation is calculated by dividing the total heat absorbed by the number of moles of the sample.

Causality Behind Experimental Choices:

-

High-Sensitivity Detection: Calvet microcalorimetry is highly sensitive, allowing for the use of small sample sizes and the accurate measurement of the small heat effects associated with sublimation.[5]

-

Isothermal Conditions: Maintaining a constant temperature ensures that the measured enthalpy corresponds to a specific temperature.

-

Inert Gas Flow: The controlled flow of an inert gas facilitates the sublimation process and ensures that the vapor is efficiently removed from the sample surface.

Computational Thermochemistry: An In-Silico Approach

Quantum chemical calculations provide a powerful complementary approach to experimental studies, offering insights into the electronic structure and energetics of molecules.[8][9]

Methodology: Density Functional Theory (DFT) and High-Level Ab Initio Methods

Computational methods like DFT with the B3LYP functional and Møller-Plesset perturbation theory (MP2) are commonly used for calculating the thermochemical properties of nitrogen-containing heterocycles.[6][8] High-accuracy composite methods like G3 or G4 can also be employed for more precise predictions.

Computational Workflow:

-

Geometry Optimization: The three-dimensional structure of this compound is fully optimized using a chosen level of theory and basis set (e.g., B3LYP/6-311G**).[8]

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Total Energy Calculation: The total electronic energy of the molecule is calculated at the optimized geometry.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔfHm°(g)) is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.[6]

-

Enthalpy of Sublimation Estimation: The enthalpy of sublimation can be estimated by calculating the intermolecular interaction energies in the crystal lattice, though this is a more complex computational task.

Causality Behind Methodological Choices:

-

Choice of Functional and Basis Set: The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[8] Extended basis sets like 6-311G** are necessary to accurately describe the electron distribution in a molecule with multiple heteroatoms and aromatic rings.[8]

-

Isodesmic Reactions: This approach is crucial for obtaining reliable enthalpies of formation from quantum chemical calculations. By carefully choosing reference compounds with well-established experimental thermochemical data, the errors in the calculated total energies are largely canceled out, leading to more accurate results.[6]

Data Synthesis and Validation

A key aspect of this technical guide is the emphasis on self-validating systems. This is achieved through the comparison and integration of experimental and computational data.

| Property | Experimental Method | Computational Method |

| ΔfHm°(cr, 298.15 K) | Static Bomb Combustion Calorimetry | Not directly calculated |

| ΔsubHm°(298.15 K) | Calvet Microcalorimetry/Knudsen Effusion | Crystal Structure Prediction/Lattice Energy Calculations |

| ΔfHm°(g, 298.15 K) | Derived from ΔfHm°(cr) and ΔsubHm° | Isodesmic/Homodesmotic Reactions |

The gas-phase enthalpy of formation is a critical point of comparison. A good agreement between the experimentally derived value (from combustion and sublimation data) and the computationally predicted value provides strong validation for both methodologies.

Visualizing the Workflow

To provide a clear overview of the described methodologies, the following diagrams illustrate the experimental and computational workflows.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Caption: Computational workflow for predicting the gas-phase enthalpy of formation.

Conclusion

The thermochemical characterization of this compound is a crucial step in unlocking its full potential in medicinal chemistry and materials science. This guide has outlined a robust and self-validating approach, combining state-of-the-art experimental techniques with reliable computational methods. By following these protocols, researchers can obtain accurate and reliable thermochemical data, providing a solid energetic foundation for future research and development endeavors. The synergy between experimental measurement and computational modeling, as detailed herein, represents the gold standard for comprehensive physicochemical characterization.

References

-

Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 39(9), 1267-1274. [Link]

-

Yagofarov, M. I., Nagrimanov, R. N., & Solomonov, B. N. (2017). Thermochemistry of phase transitions of aromatic amines: Estimation of the sublimation enthalpy at 298.15 K through the fusion enthalpy. The Journal of Chemical Thermodynamics, 113, 301–307. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. The Journal of Physical Chemistry B, 112(29), 8682–8687. [Link]

-

Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society, 265. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. ResearchGate. [Link]

-

Yagofarov, M. I., Nagrimanov, R. N., & Solomonov, B. N. (2017). Thermochemistry of phase transitions of aromatic amines: Estimation of the sublimation enthalpy at 298.15 K through the fusion enthalpy. ResearchGate. [Link]

-

Hubbard, W. N., Scott, D. W., & Waddington, G. (1954). Heats of combustion and formation of pyridine and hippuric acid. The Journal of Physical Chemistry, 58(2), 152–156. [Link]

-

Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The heats of combustion of pyridine and certain of its derivatives. Journal of the Chemical Society (Resumed). [Link]

-

Paraskevas, P. D., et al. (2013). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. Combustion and Flame, 160(11), 2347-2361. [Link]

-

Wang, X., et al. (2015). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. Journal of Physical Chemistry A, 119(28), 7849–7862. [Link]

-

Badelin, V. G., et al. (2012). Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method. Thermochimica Acta, 527, 126–131. [Link]

-

Johansen, S. L. (2022). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship, University of California. [Link]

-

Enthalpy of sublimation. (2023, November 29). In Wikipedia. [Link]

-

Zaiats, G. M., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11393–11417. [Link]

-

Hubbard, W. N., Scott, D. W., & Waddington, G. (1954). THE HEATS OF COMBUSTION AND FORMATION OF PYRIDINE AND HIPPURIC ACID1. The Journal of Physical Chemistry, 58(2), 152-156. [Link]

-

Patil, U. V., et al. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1686-1693. [Link]

-

Maseko, R. B., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of the Serbian Chemical Society, 87(10), 1125–1141. [Link]

-

Gao, S., et al. (2003). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Chemical Papers, 57(2), 97–101. [Link]

-

Zaiats, G. M., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. [Link]

-

Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives. (n.d.). ResearchGate. [Link]

-

Mohd Yusof, N. A., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International Journal of Molecular Sciences, 20(21), 5326. [Link]

-

de Kruif, C. G. (1980). Enthalpies of sublimation and vapour pressures of 11 polycyclic hydrocarbons. The Journal of Chemical Thermodynamics, 12(3), 243–248. [Link]

-

Perisanu, S., Gheorghe, D., & Neacsu, A. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Insights in Chemistry and Biochemistry, 1(3). [Link]

Sources

- 1. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Heats of combustion and formation of pyridine and hippuric acid (Journal Article) | OSTI.GOV [osti.gov]

- 3. chempap.org [chempap.org]

- 4. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. tandfonline.com [tandfonline.com]

- 9. Modeling the thermochemistry of nitrogen-containing compounds via group additivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Studies of 2-Amino-3,5-diphenylpyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the solubility of 2-Amino-3,5-diphenylpyridine, a heterocyclic amine of interest, in a range of organic solvents. This document eschews a rigid, templated approach, instead offering a logically structured narrative that delves into the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols, and emphasizes the principles of scientific integrity and data-driven decision-making. By integrating theoretical knowledge with practical, step-by-step guidance, this guide aims to empower researchers to generate high-quality, reproducible solubility data essential for process development, formulation design, and regulatory submissions.

Introduction: The Imperative of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic solubility of a drug candidate is a cornerstone of its developability profile.[1] Poor solubility can cascade into a myriad of challenges, including but not limited to, compromised bioavailability, difficulties in formulation, and increased development costs.[1] For a molecule like this compound, understanding its solubility in various organic solvents is paramount for several key stages of its development lifecycle:

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form of the API with high purity.

-

Process Chemistry: Solubility data informs the choice of reaction media and helps in optimizing reaction kinetics and product yield.

-

Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating various dosage forms, from oral solutions to parenteral formulations.

-

Preclinical and Toxicological Studies: Consistent and well-characterized solutions are necessary for accurate dosing in in-vitro and in-vivo studies.

This guide will provide a robust methodology to approach the solubility assessment of this compound, ensuring that the generated data is not only accurate but also interpretable in the context of its broader development program.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent is equal to the rate of precipitation of the solute from the solution.[2] This equilibrium is governed by the free energy change of the system. For a solid to dissolve, the free energy of the system must decrease. This process can be conceptually broken down into three main energetic contributions:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy needed to create a void or cavity in the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules.

A favorable dissolution process occurs when the energy released during solvation is sufficient to overcome the lattice and cavitation energies. The interplay of these factors is influenced by the physicochemical properties of both the solute and the solvent.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is not extensively available in the public domain, we can infer its likely behavior based on its structure and data from analogous compounds.

Structure:

Caption: Molecular structure of this compound.

Key Structural Features Influencing Solubility:

-

Amino Group (-NH2): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which can lead to favorable interactions with protic solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

Diphenyl Substitution: The two phenyl rings contribute significantly to the molecule's lipophilicity and potential for π-π stacking interactions, which can influence both crystal lattice energy and interactions with aromatic solvents.

Predicted Physicochemical Properties:

Due to the lack of specific experimental data for this compound (CAS: 726138-31-4), the following properties are estimated based on structurally similar compounds like 2-amino-5-phenylpyridine (CAS: 33421-40-8).[2][3]

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₁₄N₂ | From structure |

| Molecular Weight | 246.31 g/mol | From formula |

| Melting Point | Likely >150 °C | Phenyl substitutions generally increase melting point compared to simpler aminopyridines. 2-amino-5-phenylpyridine has a melting point of 134-138 °C. |

| pKa (of the pyridinium ion) | ~4-6 | The amino group is electron-donating, which may slightly increase the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). |

| logP | >3 | The two phenyl groups will significantly increase the lipophilicity. |

These properties suggest that this compound is a relatively non-polar molecule with some capacity for hydrogen bonding. Its solubility is expected to be higher in organic solvents than in water.

Experimental Design for Solubility Determination

A robust experimental design is crucial for obtaining reliable and reproducible solubility data. This section outlines a comprehensive approach, from solvent selection to the detailed experimental protocol.

Solvent Selection: A Rationale-Driven Approach

The choice of solvents should be guided by their intended use in the drug development process and their ability to probe a range of intermolecular interactions. A diverse set of solvents should be selected, encompassing various polarity, hydrogen bonding capabilities, and functional groups.

Recommended Solvent Classes for Initial Screening:

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol, n-Butanol): Protic solvents that can act as both hydrogen bond donors and acceptors. Their varying alkyl chain lengths will probe the effect of hydrophobicity.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Aprotic polar solvents with hydrogen bond accepting capabilities.

-

Esters (e.g., Ethyl Acetate): Moderately polar aprotic solvents.

-

Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane): Aprotic solvents with hydrogen bond accepting capabilities.

-

Aromatic Hydrocarbons (e.g., Toluene): Non-polar solvents that can engage in π-π interactions with the phenyl rings of the solute.

-

Amides (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)): Highly polar aprotic solvents with strong hydrogen bond accepting capabilities.

-

Halogenated Solvents (e.g., Dichloromethane): Aprotic solvents of intermediate polarity.

-

Nitriles (e.g., Acetonitrile): Aprotic polar solvent.

The Gold Standard: Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the most reliable method for determining thermodynamic equilibrium solubility.[4] The principle is to equilibrate an excess of the solid compound with the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant is constant.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Calibrated pipettes or volumetric flasks

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate diluents for analysis

Step-by-Step Procedure:

-

Preparation of Slurries: a. Add an excess amount of this compound to a pre-weighed vial. The excess should be visually apparent throughout the experiment. A starting point is to add approximately 10-20 mg of the solid to 1-2 mL of the solvent. b. Record the exact mass of the compound added. c. Add a precise volume of the selected organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set at the desired temperature (e.g., 25 °C or 37 °C). b. Agitate the slurries at a constant speed (e.g., 150-200 rpm) to ensure continuous mixing of the solid and liquid phases. c. The equilibration time is critical. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is reached.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are in agreement.

-

Sampling and Sample Preparation: a. After equilibration, remove the vials from the shaker and allow the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. The choice of filter material should be compatible with the organic solvent. d. Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC analysis or the same solvent for UV-Vis analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification of Dissolved Solute:

a. HPLC Method (Preferred for Specificity and Accuracy):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a good starting point for a molecule with the polarity of this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[6] The exact composition should be optimized to achieve good peak shape and retention time.

-

Detection: Based on the UV-absorbing chromophores (pyridine and phenyl rings), a wavelength in the range of 254-280 nm is likely to be suitable.[6] A UV scan of a dilute solution of the compound should be performed to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the samples. Generate a calibration curve by plotting the peak area versus concentration.

-

Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.

b. UV-Vis Spectrophotometry Method (Simpler, but less specific):

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure: Determine the λmax of this compound in each solvent.

-

Calibration: For each solvent, prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting absorbance versus concentration (Beer's Law).

-

Analysis: Measure the absorbance of the diluted filtrate and determine its concentration from the corresponding calibration curve. It is crucial to use the same solvent for the blank and for preparing the standards as for the sample.

-

-

Calculation of Solubility: a. Back-calculate the concentration of the undiluted filtrate using the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | Donor/Acceptor | [Hypothetical Data] | [Hypothetical Data] |

| Ethanol | 4.3 | Donor/Acceptor | [Hypothetical Data] | [Hypothetical Data] |

| Isopropanol | 3.9 | Donor/Acceptor | [Hypothetical Data] | [Hypothetical Data] |

| Acetone | 5.1 | Acceptor | [Hypothetical Data] | [Hypothetical Data] |

| Ethyl Acetate | 4.4 | Acceptor | [Hypothetical Data] | [Hypothetical Data] |

| Tetrahydrofuran | 4.0 | Acceptor | [Hypothetical Data] | [Hypothetical Data] |

| Toluene | 2.4 | None | [Hypothetical Data] | [Hypothetical Data] |

| N,N-Dimethylformamide | 6.4 | Acceptor | [Hypothetical Data] | [Hypothetical Data] |

| Acetonitrile | 5.8 | Acceptor | [Hypothetical Data] | [Hypothetical Data] |

Interpretation of Results:

-

Structure-Solubility Relationships: Correlate the observed solubility values with the properties of the solvents. For instance, higher solubility in alcohols might suggest the importance of hydrogen bonding interactions. Good solubility in toluene could indicate that π-π stacking plays a significant role.

-

Thermodynamic Insights: If solubility is determined at different temperatures, the enthalpy and entropy of dissolution can be calculated using the van't Hoff equation. This provides deeper insights into the thermodynamics of the dissolution process.[7]

Scientific Integrity and Good Laboratory Practices

To ensure the trustworthiness and validity of the solubility data, it is imperative to adhere to Good Laboratory Practices (GLP).[8][9][10][11]

-

Standard Operating Procedures (SOPs): All experimental procedures should be documented in detailed SOPs to ensure consistency.[9]

-

Calibration and Maintenance of Equipment: All instruments, especially analytical balances, pipettes, and the HPLC or UV-Vis system, must be regularly calibrated and maintained.

-

Data Integrity: All raw data, including weighings, dilutions, and analytical results, should be recorded accurately and legibly in a laboratory notebook.[9]

-

Replicate Measurements: Solubility determinations should be performed in replicate (at least n=3) to assess the precision of the method.

Safety Precautions

Researchers must handle this compound and all organic solvents with appropriate safety precautions.

-

Material Safety Data Sheets (MSDS/SDS): Consult the SDS for this compound and each solvent to be aware of all potential hazards.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

-